3-({[(4-Fluorobenzoyl)amino]carbothioyl}amino)-4-methoxybenzoic acid 3-({[(4-Fluorobenzoyl)amino]carbothioyl}amino)-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 434302-92-8
VCID: VC0365268
InChI: InChI=1S/C16H13FN2O4S/c1-23-13-7-4-10(15(21)22)8-12(13)18-16(24)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)
SMILES: COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)F
Molecular Formula: C16H13FN2O4S
Molecular Weight: 348.4g/mol

3-({[(4-Fluorobenzoyl)amino]carbothioyl}amino)-4-methoxybenzoic acid

CAS No.: 434302-92-8

Main Products

VCID: VC0365268

Molecular Formula: C16H13FN2O4S

Molecular Weight: 348.4g/mol

3-({[(4-Fluorobenzoyl)amino]carbothioyl}amino)-4-methoxybenzoic acid - 434302-92-8

CAS No. 434302-92-8
Product Name 3-({[(4-Fluorobenzoyl)amino]carbothioyl}amino)-4-methoxybenzoic acid
Molecular Formula C16H13FN2O4S
Molecular Weight 348.4g/mol
IUPAC Name 3-[(4-fluorobenzoyl)carbamothioylamino]-4-methoxybenzoic acid
Standard InChI InChI=1S/C16H13FN2O4S/c1-23-13-7-4-10(15(21)22)8-12(13)18-16(24)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)
Standard InChIKey QDGPZUGQXKFVRD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)F
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)F
PubChem Compound 803001
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator